Salazodimethoxine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

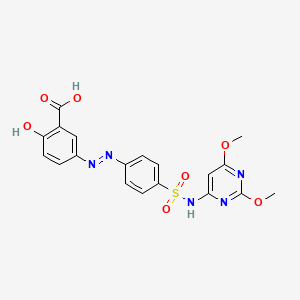

IUPAC Name |

5-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]diazenyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O7S/c1-30-17-10-16(20-19(21-17)31-2)24-32(28,29)13-6-3-11(4-7-13)22-23-12-5-8-15(25)14(9-12)18(26)27/h3-10,25H,1-2H3,(H,26,27)(H,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOBTXCMEZUYTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40016-88-4 | |

| Record name | Salazodimethoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040016884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SALAZODIMETHOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M41HNFZ9DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Discovery of Salazodimethoxine

Early Investigative Studies and Origins of Salazodimethoxine

The origins of this compound are intrinsically linked to the discovery and subsequent research into sulfonamides, often referred to as sulfa drugs. These compounds marked a pivotal moment in medicine as they were the first broadly effective antibacterials to be utilized systemically, thereby initiating the era of antibiotic therapy. medmuv.com

Early investigative studies into sulfonamides trace back to experiments conducted in 1932 by Bayer AG, a prominent German chemical trust. Their research focused on coal-tar dyes, hypothesizing that these compounds, known for their preferential binding to bacteria and parasites, could be repurposed to combat harmful microorganisms within the body. This line of inquiry led to the identification of Prontosil, the first sulfonamide drug. medmuv.com

The fundamental mechanism of action for antibacterial sulfonamides was later elucidated, revealing their role as competitive inhibitors of dihydropteroate synthase (DHPS). medmuv.com This enzyme is crucial for bacteria in synthesizing folate, a vital coenzyme for nucleic acid and protein synthesis necessary for cell division. By structurally mimicking para-aminobenzoic acid (PABA), a natural substrate for DHPS, sulfonamides interfere with this biosynthetic pathway, thereby inhibiting bacterial growth and multiplication, classifying them as bacteriostatic agents. medmuv.com

Evolution of Research Trajectories Leading to this compound Characterization

The initial success of simple sulfonamides spurred further research into developing derivatives with enhanced properties or broader applications. The evolution of research trajectories involved exploring various chemical modifications to the basic sulfonamide structure. General methods for synthesizing sulfonamides include the sulfonation of acetanilide to form acetyl sulfanilic acid chloride, followed by condensation with ammonia or other amines to yield acetyl sulfanilamides. Subsequent saponification of the acyl group, typically through acid or alkali hydrolysis, completes the synthesis. medmuv.com

Positioning of this compound within Established Chemical Compound Classes

This compound is unequivocally positioned within the class of sulfonamides. More specifically, it is categorized as a derivative of sulfonamides and salicylic acid. medmuv.com It is also described as a "combined drug of sulfonamides and 5-aminosalicylic acid," highlighting its dual nature. core.ac.uk The presence of a pyrimidine cycle within its structure further defines its chemical classification. medmuv.com

The solubility characteristics of sulfonamides, in general, provide insight into this compound's properties. Sulfonamides are typically white, odorless compounds that are slightly soluble or insoluble in water, alcohol, chloroform (CHCl3), and ether, though some exhibit solubility in acetone. medmuv.com Their amphoteric nature allows them to dissolve in both acids and alkalis, forming salts. medmuv.com

Table 1: Solubility Characteristics of Sulfonamides (General)

| Solvent | Solubility |

| Water | Slightly soluble or insoluble |

| Alcohol | Slightly soluble or insoluble |

| Chloroform | Slightly soluble or insoluble |

| Ether | Slightly soluble or insoluble |

| Acetone | Soluble (for some sulfonamides) |

| Acids | Soluble (forms salts) |

| Alkalis | Soluble (forms salts) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。